![molecular formula C24H19Cl2N3O2S B2560899 {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate CAS No. 318248-31-6](/img/structure/B2560899.png)
{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C24H19Cl2N3O2S and its molecular weight is 484.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Precursors to Heterocyclic Compounds
Research in heterocyclic chemistry has explored the synthesis and applications of heterocyclic fused compounds, such as dihydrothiophene and pyrazole derivatives, which serve as precursors to a variety of heterocyclic o-quinodimethanes. These compounds have potential applications in the development of new materials and pharmaceuticals due to their unique structural properties. For example, heterocyclic fused 2,5-dihydrothiophene S,S-dioxides have been studied for their ability to undergo transformations into heterocyclic o-quinodimethanes, showcasing the versatility of these structures in synthetic chemistry (Chaloner et al., 1992).
Catalytic Applications and Condensation Reactions
Sulfuric acid derivatives have been employed as recyclable catalysts for condensation reactions, illustrating the role of sulfur-containing compounds in facilitating chemical synthesis. The use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a catalyst in the synthesis of bis(pyrazolones) from aromatic aldehydes and pyrazolone demonstrates the potential for such compounds in enhancing the efficiency of synthetic processes (Tayebi et al., 2011).
Antimicrobial and Anticancer Activities
Research on pyrazole-based heterocycles has highlighted their significance in the development of new antimicrobial and anticancer agents. Studies have synthesized various pyrazole and isoxazole-based compounds, revealing their potential in treating infectious diseases and cancer. For instance, the synthesis of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives has shown promise for their in vitro antibacterial and antifungal activities, offering a foundation for further exploration in drug development (B'Bhatt & Sharma, 2017).
Synthesis and Characterization of Novel Structures
The synthesis and characterization of novel structures incorporating the pyrazole moiety have been extensively studied, demonstrating the chemical versatility and potential therapeutic applications of these compounds. Research efforts have focused on creating compounds with specific structural features, such as tetrazole and pyrazoline derivatives, to explore their biological activities and potential applications in medicinal chemistry (Gomha et al., 2014).
Fluorescence and Dye Applications
The development of organic fluorescent dyes based on pyrazoline compounds highlights another significant application of heterocyclic chemistry. The synthesis of novel fluorescent dyes incorporating pyrazoline structures has opened new avenues for research in materials science, offering potential applications in bioimaging and sensing technologies (Bai et al., 2007).
properties
IUPAC Name |
[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O2S/c1-29-23(32-20-12-10-17(25)11-13-20)21(22(28-29)16-6-3-2-4-7-16)15-31-24(30)27-19-9-5-8-18(26)14-19/h2-14H,15H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERJFRWRQCTMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)NC3=CC(=CC=C3)Cl)SC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


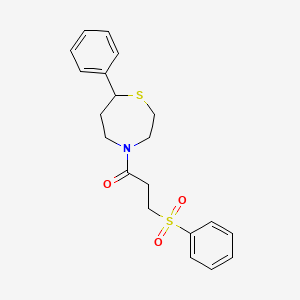

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone](/img/structure/B2560822.png)
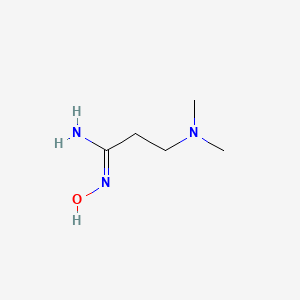
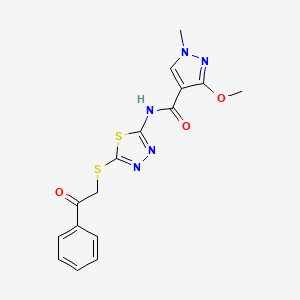


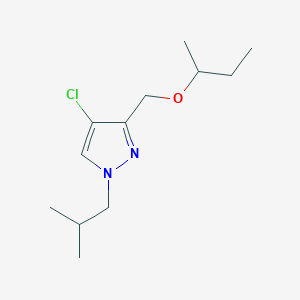
![5-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B2560832.png)
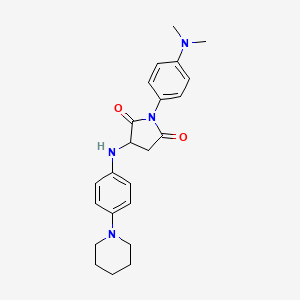
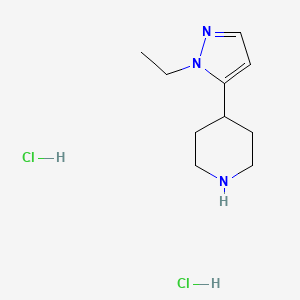
![4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2560835.png)
![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-4-carboxamide](/img/structure/B2560836.png)